molecular formula C18H15ClFN5O2 B2596243 VU0650786

VU0650786

Cat. No.: B2596243
M. Wt: 387.8 g/mol
InChI Key: RXRVCJFGSOVYLG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0650786 is a potent and selective central nervous system penetrant negative allosteric modulator of metabotropic glutamate receptor subtype 3. This compound has shown significant antidepressant and anxiolytic activity in rodent models . It is primarily used in scientific research to explore the modulation of glutamate receptors and their potential therapeutic applications.

Preparation Methods

The synthesis of VU0650786 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the supplier

Chemical Reactions Analysis

VU0650786 undergoes various chemical reactions, including:

Scientific Research Applications

VU0650786 has a wide range of scientific research applications, including:

Mechanism of Action

VU0650786 exerts its effects by binding to the metabotropic glutamate receptor subtype 3 and acting as a negative allosteric modulator. This binding leads to a conformational change in the receptor, reducing its activity and modulating neurotransmission. The molecular targets and pathways involved include the inhibition of thalamocortical long-term depression and the enhancement of synaptic strength in specific neuronal populations .

Comparison with Similar Compounds

VU0650786 is unique in its high selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor subtype 3. Similar compounds include:

These compounds differ in their selectivity, potency, and specific receptor subtype targets, highlighting the uniqueness of this compound in its therapeutic potential and research applications.

Properties

IUPAC Name

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVCJFGSOVYLG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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